molecular formula C14H34O2Si2 B077198 1,2-Bis(triethylsilyloxy)ethane CAS No. 13175-68-3

1,2-Bis(triethylsilyloxy)ethane

Cat. No. B077198
CAS RN: 13175-68-3
M. Wt: 290.59 g/mol
InChI Key: JXRYYLOLIYLWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Bis(triethylsilyloxy)ethane is a chemical compound that has gained significant attention in the field of organic synthesis. This compound is widely used in various chemical reactions, including cross-coupling reactions, carbon-carbon bond formation, and other organic transformations. The compound is also used in the synthesis of various natural products and pharmaceuticals.

Mechanism Of Action

The mechanism of action of 1,2-Bis(triethylsilyloxy)ethane involves the formation of a stable intermediate that can undergo further reactions. The compound acts as a nucleophile and can react with various electrophiles, such as aryl halides, alkyl halides, and vinyl halides. The reaction proceeds via a palladium-catalyzed cross-coupling reaction, where the palladium catalyst facilitates the formation of a carbon-carbon bond between the nucleophile and the electrophile.

Biochemical And Physiological Effects

1,2-Bis(triethylsilyloxy)ethane does not have any significant biochemical or physiological effects as it is primarily used in organic synthesis. However, the compound can be toxic if ingested or inhaled, and appropriate safety measures must be taken when handling the compound.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using 1,2-Bis(triethylsilyloxy)ethane in lab experiments is its high reactivity and selectivity. The compound can react with various electrophiles, providing a wide range of products. Additionally, the compound is stable and can be stored for an extended period, making it easier to handle. However, one of the limitations of using 1,2-Bis(triethylsilyloxy)ethane is its high cost, which can limit its use in large-scale experiments.

Future Directions

1,2-Bis(triethylsilyloxy)ethane has significant potential in various chemical reactions, and there are several future directions for research. One possible direction is the development of new catalysts that can improve the efficiency of the compound in cross-coupling reactions. Another direction is the synthesis of new natural products and pharmaceuticals using 1,2-Bis(triethylsilyloxy)ethane as a key intermediate. Additionally, the use of 1,2-Bis(triethylsilyloxy)ethane in the field of materials science and nanotechnology is an area of active research. Overall, 1,2-Bis(triethylsilyloxy)ethane has significant potential in various fields, and future research can lead to new discoveries and applications.
Conclusion:
1,2-Bis(triethylsilyloxy)ethane is a versatile chemical compound that has significant potential in various chemical reactions. The compound is widely used in organic synthesis, and its high reactivity and selectivity make it a valuable tool in the field of chemistry. While the compound does not have any significant biochemical or physiological effects, appropriate safety measures must be taken when handling the compound. Overall, 1,2-Bis(triethylsilyloxy)ethane has significant potential in various fields, and future research can lead to new discoveries and applications.

Synthesis Methods

The synthesis of 1,2-Bis(triethylsilyloxy)ethane involves the reaction of ethylene glycol with triethylchlorosilane in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via a substitution reaction, where the chlorine atom of triethylchlorosilane is replaced by the hydroxyl group of ethylene glycol. The product obtained is then treated with triethylamine to obtain 1,2-Bis(triethylsilyloxy)ethane.

Scientific Research Applications

1,2-Bis(triethylsilyloxy)ethane has been widely used in various chemical reactions, including cross-coupling reactions, carbon-carbon bond formation, and other organic transformations. The compound is also used in the synthesis of various natural products and pharmaceuticals. For example, 1,2-Bis(triethylsilyloxy)ethane has been used in the synthesis of the anticancer agent (-)-FR182877 and the antifungal agent (+)-discodermolide.

properties

CAS RN

13175-68-3

Product Name

1,2-Bis(triethylsilyloxy)ethane

Molecular Formula

C14H34O2Si2

Molecular Weight

290.59 g/mol

IUPAC Name

triethyl(2-triethylsilyloxyethoxy)silane

InChI

InChI=1S/C14H34O2Si2/c1-7-17(8-2,9-3)15-13-14-16-18(10-4,11-5)12-6/h7-14H2,1-6H3

InChI Key

JXRYYLOLIYLWHG-UHFFFAOYSA-N

SMILES

CC[Si](CC)(CC)OCCO[Si](CC)(CC)CC

Canonical SMILES

CC[Si](CC)(CC)OCCO[Si](CC)(CC)CC

synonyms

1,2-Bis[(triethylsilyl)oxy]ethane

Origin of Product

United States

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